Titanium(4+) 2-propenolate

Descripción

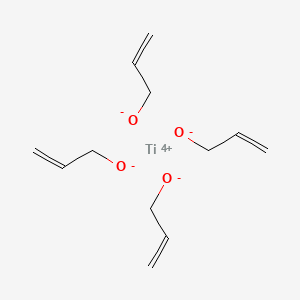

Structure

3D Structure of Parent

Propiedades

Número CAS |

5128-21-2 |

|---|---|

Fórmula molecular |

C12H20O4Ti |

Peso molecular |

276.15 g/mol |

Nombre IUPAC |

prop-2-en-1-olate;titanium(4+) |

InChI |

InChI=1S/4C3H5O.Ti/c4*1-2-3-4;/h4*2H,1,3H2;/q4*-1;+4 |

Clave InChI |

DELOAKMCGJWEOQ-UHFFFAOYSA-N |

SMILES canónico |

C=CC[O-].C=CC[O-].C=CC[O-].C=CC[O-].[Ti+4] |

Origen del producto |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Titanium 4+ 2 Propenolate and Derived Materials

X-ray Diffraction Analysis

X-ray diffraction (XRD) is an indispensable tool for elucidating the atomic and molecular structure of crystalline materials. It is applied in two primary modes: single-crystal XRD for determining the precise molecular architecture of the precursor and its derivatives, and powder XRD for analyzing the crystalline phases and nanoscale features of bulk materials derived from it.

In nonpolar solvents, titanium(IV) isopropoxide is predominantly a monomeric, tetrahedral molecule. wikipedia.orgatamankimya.com However, in the solid state or in concentrated solutions, it can form oligomeric structures through bridging isopropoxy ligands, leading to an expansion of the titanium coordination sphere. acs.org

SC-XRD studies on related and derivative compounds have provided critical insights. For instance, the analysis of novel phosphonato- and phosphinato-bridged titanium oxo alkoxides, synthesized from titanium(IV) isopropoxide, revealed complex tetranuclear structures with hexacoordinated titanium atoms. rsc.orgnih.gov Similarly, studies on mixed-metal alkoxides containing titanium, such as Cl₂Y{Ti₂(OPrⁱ)₉}, have detailed intricate molecular frameworks where titanium centers can adopt distorted octahedral geometries. nih.gov These studies are fundamental to understanding the initial building blocks that form during the early stages of material synthesis.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | Cc | The space group defines the crystal's symmetry elements. |

| a (Å) | 21.618 | Unit cell dimension along the a-axis. |

| b (Å) | 9.878 | Unit cell dimension along the b-axis. |

| c (Å) | 19.949 | Unit cell dimension along the c-axis. |

| β (°) | 109.51 | The angle between the a and c axes in a monoclinic system. |

*Data for the related compound Cl₂Y{Ti₂(OPrⁱ)₉} as an illustrative example. nih.gov

Powder X-ray diffraction (PXRD) is the primary technique for characterizing the crystalline materials synthesized from titanium(IV) isopropoxide, particularly titanium dioxide (TiO₂). The sol-gel synthesis, which involves the hydrolysis and condensation of the alkoxide precursor, can yield TiO₂ in several crystalline phases, most commonly anatase, rutile, and sometimes brookite. researchgate.netresearchgate.net

PXRD patterns serve as a fingerprint for these crystalline phases. The position (2θ angle) and intensity of the diffraction peaks are unique to each phase. For example, the most intense peak for the anatase phase appears at approximately 2θ = 25.3°, corresponding to the (101) crystal plane, while for the rutile phase, the main peak is at about 2θ = 27.4° for the (110) plane. arxiv.orgthaiscience.info

Beyond phase identification, PXRD data provides a wealth of information about the nanostructural properties of the material. The width of the diffraction peaks can be used to estimate the average crystallite size via the Debye-Scherrer equation. ijsrst.comijsrst.com More advanced analyses, such as the Williamson-Hall plot, can decouple the effects of crystallite size and lattice strain, providing deeper insight into the microstructure. ijsrst.com The technique is crucial for monitoring the phase transformations of TiO₂ that occur during thermal treatment (calcination); typically, the amorphous gel first crystallizes into the anatase phase, which then transforms to the more stable rutile phase at higher temperatures. researchgate.netmdpi.com

| Crystalline Phase | 2θ Angle (°) | Miller Index (hkl) |

|---|---|---|

| Anatase | 25.3 | (101) |

| Anatase | 37.8 | (004) |

| Anatase | 48.0 | (200) |

| Rutile | 27.4 | (110) |

| Rutile | 36.1 | (101) |

| Rutile | 54.3 | (211) |

*Peak positions are approximate and can vary slightly based on experimental conditions and sample characteristics. researchgate.netarxiv.orgthaiscience.info

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic transitions within a molecule provide complementary information to diffraction methods. They are particularly sensitive to the chemical bonding environment and the electronic structure of the material.

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for studying the molecular structure of titanium(IV) isopropoxide and tracking its chemical transformations during sol-gel processing. acs.org These techniques probe the vibrational modes of chemical bonds.

The FTIR and Raman spectra of titanium(IV) isopropoxide are characterized by distinct bands corresponding to the vibrations of the isopropoxy ligands and the central Ti-O core. acs.org Key vibrational modes include:

C-H stretching: Found in the 2800-3000 cm⁻¹ region.

C-H bending: Typically observed between 1300-1500 cm⁻¹.

C-O stretching: Bands in the 950-1150 cm⁻¹ region are characteristic of the alkoxy group.

Ti-O stretching: These vibrations occur at lower wavenumbers, generally in the 400-700 cm⁻¹ range. acs.org

Studies have shown that vibrational modes of the isopropoxy ligands are coupled to the Ti-O stretching modes. acs.org Molecular association of the precursor molecules through bridging ligands leads to noticeable changes in the spectra, particularly the splitting of degenerate modes in the IR spectrum. acs.org

During the hydrolysis and condensation process, the intensity of the C-H and C-O bands from the isopropoxy groups decreases, while a broad band associated with hydroxyl (O-H) groups appears (around 3400 cm⁻¹). koreascience.kr Concurrently, the formation of the inorganic network is evidenced by the emergence and strengthening of bands corresponding to Ti-O-Ti linkages. researchgate.net For the final TiO₂ material, the Raman spectra are particularly useful for distinguishing between the anatase and rutile phases, as they have distinct sets of Raman-active modes. researchgate.netmdpi.com

| Wavenumber (cm⁻¹) | Assignment | Technique | Significance |

|---|---|---|---|

| ~3400 (broad) | O-H stretching | FTIR | Indicates hydrolysis or surface-adsorbed water. koreascience.kr |

| 2850-2980 | C-H stretching (isopropoxy) | FTIR/Raman | Characteristic of the alkoxide precursor. mdpi.com |

| ~1130 | Ti-O-C stretching | FTIR | Indicates the bond between titanium and the alkoxy group. researchgate.net |

| ~600 | ν(Ti-O) stretching | FTIR/Raman | Relates to the titanium-oxygen bond in the precursor. acs.org |

| 144, 399, 516, 639 | Anatase TiO₂ modes | Raman | Fingerprint peaks for the anatase crystalline phase. mdpi.com |

Ultraviolet-Visible (UV-Vis) spectroscopy and its variant for solid samples, Diffuse Reflectance Spectroscopy (UV-Vis-DRS), probe the electronic transitions in a material. These techniques are primarily used to characterize the optical properties of the semiconductor materials, like TiO₂, produced from titanium(IV) isopropoxide.

The key information obtained from a UV-Vis spectrum of TiO₂ is the optical band gap (E_g), which is the energy required to excite an electron from the valence band to the conduction band. researchgate.net The absorption edge, which is the wavelength at which the absorbance sharply increases, is used to calculate the band gap. TiO₂ typically absorbs strongly in the UV region of the electromagnetic spectrum. researchgate.netrsc.org

The band gap of TiO₂ is dependent on its crystalline phase and particle size. The anatase phase generally has a slightly larger band gap (around 3.2 eV) than the rutile phase (around 3.0 eV). thaiscience.info Quantum confinement effects in very small nanoparticles can lead to a blue shift in the absorption edge and an increase in the effective band gap. koreascience.kr

During the sol-gel process, UV-Vis spectra can also provide information on the titanium coordination. Absorption maxima in the 230-260 nm range have been attributed to isolated four-coordinate (TiO₄) titanium units, while bands at 300-340 nm are suggested to correspond to six-coordinate (TiO₆) units, indicating the onset of condensation and network formation. researchgate.net UV-Vis-DRS is particularly valuable for powder samples, where it measures the light scattered from the material to determine its absorption properties. chalcogen.ro

| Parameter | Typical Value | Description |

|---|---|---|

| Absorption Edge (Anatase) | ~380 nm | The wavelength at which UV absorption begins for the anatase phase. thaiscience.info |

| Band Gap (Anatase) | ~3.2 eV | The energy difference between the valence and conduction bands for anatase TiO₂. thaiscience.info |

| Absorption Edge (Rutile) | ~415 nm | The wavelength at which UV absorption begins for the rutile phase. thaiscience.info |

| Band Gap (Rutile) | ~3.0 eV | The energy difference between the valence and conduction bands for rutile TiO₂. thaiscience.info |

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of atoms in a molecule. For titanium(IV) isopropoxide and its derivatives, ¹H and ¹³C NMR are routinely used to confirm the structure of the organic ligands. nih.govnih.gov

In the ¹H NMR spectrum of titanium(IV) isopropoxide, the protons of the isopropoxy groups give rise to two signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, consistent with the expected spin-spin coupling. spectrabase.com Similarly, the ¹³C NMR spectrum shows two distinct signals corresponding to the methyl and methine carbons. nih.gov These spectra serve as a straightforward confirmation of the ligand's identity and purity.

Titanium itself has two NMR-active isotopes, ⁴⁷Ti and ⁴⁹Ti. huji.ac.ilnorthwestern.edu However, both have low natural abundance and are quadrupolar nuclei, which results in low sensitivity and broad resonance signals. huji.ac.il Consequently, direct Ti NMR is challenging and generally limited to the study of small, highly symmetric molecules in solution. huji.ac.il Despite these limitations, variable-temperature NMR studies of titanium alkoxide derivatives can provide valuable information on solution-state structures and dynamic processes like ligand exchange. nih.gov

| Nucleus | Signal Type | Typical Chemical Shift (δ) | Assignment |

|---|---|---|---|

| ¹H | Doublet | ~1.2 ppm | -CH₃ (Methyl protons) |

| ¹H | Septet | ~4.5 ppm | -CH (Methine proton) |

| ¹³C | Singlet | ~25 ppm | -CH₃ (Methyl carbon) |

| ¹³C | Singlet | ~75 ppm | -CH (Methine carbon) |

*Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. nih.govspectrabase.com

Advanced Microscopic and Surface Characterization

Scanning Electron Microscopy (SEM) and its higher-resolution variant, Field Emission Scanning Electron Microscopy (FESEM), are widely used to investigate the surface morphology, particle size, and aggregation of materials synthesized from titanium alkoxide precursors like titanium(4+) 2-propenolate. researchgate.net These techniques provide detailed topographical information about the synthesized materials, which are often in the form of nanoparticles, nanorods, or thin films.

For instance, in the synthesis of titanium dioxide (TiO₂) nanoparticles from titanium (IV) isopropoxide, SEM images have shown particle sizes ranging from 35-40 nm. researchgate.net FESEM has been employed to study the morphology of GO/TiO₂ nanorods, revealing the formation of one-dimensional structures. mdpi.com The morphology of the final material is heavily influenced by synthesis conditions. For example, studies on TiO₂ thin films prepared by chemical spray pyrolysis from a titanium isopropoxide precursor showed that the film's morphology is dependent on the molar ratio of reactants in the initial solution. researchgate.net SEM analysis of TiO₂ nanoparticles prepared by the sol-gel method can reveal aggregation of smaller nanocrystals, leading to larger apparent particle sizes than those determined by other methods like XRD. amazonaws.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides detailed information about the internal structure, size, shape, and crystallinity of nanomaterials derived from this compound. TEM analysis of TiO₂ nanoparticles synthesized via sol-gel methods has confirmed particle sizes in the range of 20-40 nm and has shown that particles can possess both spherical and rod-like shapes. researchgate.netresearchgate.net

TEM images can reveal the crystal phase of the nanoparticles; for example, anatase phase TiO₂ particles are often observed to be mostly spherical. researchgate.net The technique is also powerful for observing the size distribution and morphology of nanoparticle aggregates within vesicles if they are taken up by cells. nih.gov High-resolution TEM (HRTEM) can even resolve the lattice fringes of crystalline nanoparticles, providing direct evidence of their crystal structure and faceting, which can be influenced by synthesis parameters such as pH. scribd.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. For materials derived from this compound, XPS is crucial for confirming the oxidation state of titanium and characterizing the surface chemistry.

The high-resolution XPS spectrum of the Ti 2p region is characteristic of the titanium oxidation state. For stoichiometric TiO₂, the spectrum shows two peaks, Ti 2p₃/₂ and Ti 2p₁/₂, corresponding to the Ti⁴⁺ state. researchgate.netsemanticscholar.org The binding energy for Ti 2p₃/₂ in Ti⁴⁺ is typically observed in the range of 458.2 to 459.3 eV. aip.orgxpsfitting.comcardiff.ac.uk The presence of lower oxidation states, such as Ti³⁺ or Ti²⁺, would result in additional peaks at lower binding energies. researchgate.net The energy separation between the Ti 2p₃/₂ and Ti 2p₁/₂ peaks is also a key indicator; for Ti⁴⁺, this splitting is approximately 5.7 eV. xpsfitting.com

The O 1s spectrum provides information about the oxygen environment. The main peak, typically around 530.0 eV, is attributed to lattice oxygen in the Ti-O bonds of TiO₂. researchgate.netaip.org Higher binding energy components may indicate the presence of surface hydroxyl groups (Ti-OH) or adsorbed water. researchgate.netresearchgate.net

Table 2: Typical XPS Binding Energies for Titanium and Oxygen in TiO₂

| Spectral Region | Oxidation State / Species | Binding Energy (eV) | Reference |

| Ti 2p₃/₂ | Ti⁴⁺ | 458.2 - 459.3 | researchgate.netaip.orgxpsfitting.com |

| Ti 2p₁/₂ | Ti⁴⁺ | 464.3 - 464.9 | researchgate.netsemanticscholar.org |

| O 1s | Lattice Oxygen (Ti-O) | ~530.0 | researchgate.netaip.org |

| O 1s | Hydroxyl Groups (-OH) | ~531.3 - 531.9 | researchgate.netresearchgate.netresearchgate.net |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to characterize the surface topography of materials at the nanoscale. For thin films prepared from titanium alkoxide precursors, AFM provides quantitative data on surface roughness, grain size, and other morphological features. researchgate.net

Studies on TiO₂ thin films have demonstrated that synthesis conditions, such as precursor temperature, can significantly influence the surface morphology. researchgate.net AFM can reveal whether a film surface is uniform and smooth on the nanometer scale. cambridge.org The average roughness of the film can be precisely calculated from AFM data. This information is critical for applications where surface properties, such as in catalysis or for optical coatings, are paramount.

Mass Spectrometry and Elemental Analysis

Mass spectrometry and elemental analysis are fundamental techniques for confirming the molecular weight, stoichiometry, and purity of metal-alkoxide compounds. For titanium alkoxides, these methods help elucidate their tendency to form oligomeric species in the gas phase and verify their elemental composition.

Mass Spectrometry (MS): Mass spectrometry of titanium alkoxides like titanium(IV) isopropoxide reveals that their gas-phase behavior can be complex. acs.org Rather than solely showing a monomeric molecular ion, these compounds often exist as dimers or even higher-order oligomers. acs.orgacs.org Desorption or vaporization can lead to the detection of these larger species, and subsequent fragmentation provides insight into the compound's structure.

The fragmentation of titanium alkoxides in mass spectrometry typically involves the sequential loss of alkoxy groups or related fragments. For instance, in the analysis of titanium(IV) isopropoxide, common fragmentation pathways include the loss of isopropoxy radicals or propene molecules. researchgate.netcolorado.edu In a study using a quadrupole mass spectrometer to analyze the gas-phase species during atomic layer deposition, various mass fragments of titanium tetraisopropoxide (TTIP) and its reaction products were monitored. The analysis confirmed the presence of characteristic fragments corresponding to the isopropoxide ligand and its decomposition products. colorado.edu

Due to the lack of direct mass spectrometry data for this compound, the expected fragmentation pattern can be inferred from its structure and comparison with other titanium alkoxides. The primary fragmentation would likely involve the loss of 2-propenolate (allyloxide) radicals (C₃H₅O•) or the elimination of neutral molecules like propene or acrolein.

Interactive Data Table: Illustrative Mass Spectrometry Data for an Analogous Titanium Alkoxide

The following table is based on typical findings for titanium(IV) alkoxides and serves as an illustrative example.

| m/z Value | Proposed Fragment/Ion | Significance |

| 284 | [Ti(OiPr)₄]⁺ | Molecular ion of monomeric Titanium(IV) isopropoxide |

| 225 | [Ti(OiPr)₃]⁺ | Loss of one isopropoxy group |

| 166 | [Ti(OiPr)₂(OH)]⁺ | Fragment after loss and rearrangement |

| 569 | [Ti₂(OiPr)₇]⁺ | Fragment from a dimeric species |

Elemental Analysis: Elemental analysis provides the empirical formula of a compound by determining the mass percentages of its constituent elements (e.g., Carbon, Hydrogen, and Titanium). This technique is crucial for verifying the synthesis of a new compound and ensuring its purity. For a novel titanium alkoxide cluster, [Ti₅(pin)₅(OiPr)₁₀], elemental analysis was used to confirm the proposed structural formula by comparing the experimentally determined weight percentages of C, H, and Ti with the calculated values. bch.ro For the target compound, this compound, with the formula Ti(OCH₂CH=CH₂)₄, the theoretical elemental composition would be calculated and compared against experimental results to validate its synthesis.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a highly sensitive tool for investigating paramagnetic centers.

The titanium center in this compound is Ti(IV), which has an electron configuration of [Ar] 3d⁰. Since it has no unpaired electrons, the pristine, stoichiometric compound is diamagnetic and therefore EPR silent.

However, EPR spectroscopy is an invaluable tool for characterizing materials derived from titanium alkoxide precursors, such as titanium dioxide (TiO₂). mdpi.com During the synthesis or subsequent processing (e.g., calcination, UV irradiation) of these materials, paramagnetic defects or different oxidation states of titanium can be formed. bath.ac.ukunito.it The most common paramagnetic center studied in titania-based materials is the Ti(III) ion (a 3d¹ system), which is readily detectable by EPR. unito.it These Ti³⁺ centers can exist at various locations within the material, such as in the bulk lattice or on the surface, and their local environment influences the EPR signal. unito.itresearchgate.net

The EPR spectrum of Ti³⁺ centers is characterized by its g-tensor, which reflects the interaction of the unpaired electron's spin with the external magnetic field. The principal values of the g-tensor (gₓ, gᵧ, g₂) provide detailed information about the electronic structure and symmetry of the paramagnetic site. cornell.edu For example, distinct g-values are reported for Ti³⁺ centers in the anatase and rutile phases of TiO₂, allowing EPR to be used to identify these phases and the location of the defect centers within them. unito.itresearchgate.netcornell.edu Therefore, while EPR cannot characterize the Ti(IV) precursor itself, it is essential for understanding the electronic structure and defect chemistry of the functional materials produced from it. mdpi.comnationalmaglab.org

Interactive Data Table: Representative EPR g-Values for Ti³⁺ Centers in Derived Titania Materials

This table presents typical g-values for Ti³⁺ centers found in TiO₂ materials, which can be derived from titanium alkoxide precursors.

| Paramagnetic Center | Material Phase | g-Values (gₓ, gᵧ, g₂) or (g⊥, g∥) | Reference |

| Bulk Ti³⁺ (substitutional) | Anatase | g⊥ = 1.992, g∥ = 1.962 | unito.it |

| Surface Ti³⁺ | Anatase | gₓ = 1.99, gᵧ = 1.96, g₂ = 1.92 | researchgate.net |

| Bulk Ti³⁺ (substitutional) | Rutile | gₓ = 1.9732, gᵧ = 1.9765, g₂ = 1.9405 | cornell.edu |

| Bulk Ti³⁺ (interstitial) | Rutile | gₓ = 1.978, gᵧ = 1.971, g₂ = 1.946 | unito.it |

Mechanistic Investigations and Reactivity Studies of Titanium 4+ 2 Propenolate Complexes

Catalytic Reaction Mechanisms

Titanium(4+) 2-propenolate and related alkoxides are versatile catalysts for various polymerization and organic synthesis reactions. The mechanisms are generally centered around the Lewis acidity of the titanium(IV) center and its ability to facilitate bond formation and cleavage.

Titanium(IV) complexes are foundational to many commercial Ziegler-Natta catalysts used for olefin polymerization. wikipedia.orgnih.gov While this compound itself is not a direct catalyst, it can serve as a precursor to the active catalytic species. The general mechanism begins with the activation of the titanium(IV) precursor by a co-catalyst, typically an organoaluminum compound like methylaluminoxane (B55162) (MAO). researchgate.net

This activation step generates a coordinatively unsaturated, cationic Ti(IV)-alkyl species, which is the active site for polymerization. wikipedia.org The polymerization proceeds via the Cossee-Arlman mechanism:

Olefin Coordination: An incoming olefin monomer coordinates to the vacant site on the titanium center.

Migratory Insertion: The coordinated olefin inserts into the existing titanium-alkyl (or titanium-polymer chain) bond, extending the polymer chain by one monomer unit and regenerating the vacant coordination site. mdpi.com

Chain Termination/Transfer: The growing polymer chain can be terminated or transferred to another molecule through processes like β-hydride elimination. baranlab.org

The ligand environment around the titanium center, which would include the 2-propenolate groups, significantly influences the catalyst's activity, the resulting polymer's molecular weight, and its stereochemistry. researchgate.netcityu.edu.hk For instance, studies on cyclopentadienyl-titanium(IV) complexes show that modifying the cyclopentadienyl (B1206354) ligand alters both the activity and the syndiospecificity in styrene (B11656) polymerization. researchgate.net Binuclear titanium catalysts have been shown to enhance the incorporation of α-olefin comonomers compared to their mononuclear counterparts, a phenomenon attributed to cooperativity between the metal centers. researchgate.net

Table 2: Ethylene Polymerization using a Titanium-Diphenolate Catalyst System This table shows representative data for a titanium(IV) catalyst, illustrating the typical performance metrics relevant to systems derived from precursors like this compound.

| Catalyst | Co-catalyst | Activity (kg PE / (mol Ti·h·bar)) | Molecular Weight (Mw, kDa) | Polydispersity (Mw/Mn) | Reference |

| TiCl2(diphenolate) | MAO | 228 | 446 | 2.1 | mdpi.com |

| Ti(OEt)2(diphenolate) | MAO | 188 | 511 | 2.3 | mdpi.com |

Titanium alkoxides are highly efficient and non-toxic catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters like ε-caprolactone (PCL) and lactide (PLA), which are used to produce biodegradable polymers. nih.govresearchgate.netnih.gov The generally accepted mechanism for ROP catalyzed by titanium alkoxides is the coordination-insertion mechanism. nih.govresearchgate.net

The process is initiated by the alkoxide group of the catalyst (e.g., the 2-propenolate group). The key steps are:

Monomer Coordination: The carbonyl oxygen of the cyclic ester monomer coordinates to the electrophilic titanium(IV) center. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. nih.gov

Nucleophilic Attack (Initiation): An alkoxide ligand from the titanium catalyst attacks the activated carbonyl carbon of the monomer. This opens the ring and forms a new ester bond, with the polymer chain now attached to the titanium center through an alkoxide linkage. nih.gov

Chain Propagation: The newly formed terminal alkoxide of the growing polymer chain can then attack another coordinated monomer, propagating the polymerization. nih.gov The ring-opening typically occurs via cleavage of the acyl-oxygen bond. nih.gov

The steric and electronic properties of the ligands attached to the titanium center influence the catalytic activity. For example, titanium complexes with isopropoxy groups have shown higher conversion rates for ε-CL polymerization compared to analogous complexes with chloride atoms. nih.gov The number of polymer chains grown per titanium center can also be influenced by the ligand structure. mdpi.com

Titanium(IV) compounds are widely used to mediate or catalyze the formation of carbon-carbon bonds, primarily by acting as strong Lewis acids. mdpi.com A prime example is the titanium-mediated Mukaiyama aldol (B89426) reaction. nih.gov In this reaction, a titanium(IV) halide, such as TiCl4 or TiBr4, facilitates the reaction between an enol silane (B1218182) (or another enol equivalent) and an aldehyde or ketone. rsc.orgnih.gov

The mechanism involves:

Lewis Acid Activation: The titanium(IV) center coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

Enolate Formation/Attack: If starting from a ketone, the titanium reagent promotes the formation of a titanium enolate intermediate. rsc.org This enolate, or an externally added enol silane, then attacks the activated aldehyde.

Product Formation: After the C-C bond is formed, a workup step hydrolyzes the resulting titanium alkoxide to yield the β-hydroxy carbonyl compound (the aldol adduct). rsc.org

The stereochemical outcome of these reactions can be precisely controlled by the choice of reagents and the presence of chiral auxiliaries, often involving the formation of a rigid, chelated transition state. rsc.org Titanium(IV) complexes can also promote cascade reactions, such as the Mukaiyama aldol-Prins cyclization, where two new C-C bonds and a ring are formed in a single sequence. nih.gov Furthermore, titanium(IV) species can catalyze multicomponent coupling reactions, such as the iminoamination of an amine, alkyne, and isonitrile to form complex nitrogen-containing molecules. rsc.org

Applications of Titanium 4+ 2 Propenolate in Advanced Materials Science and Catalysis

Precursors for Advanced Titanium-Based Materials

Titanium(IV) isopropoxide is extensively used as a precursor for the synthesis of advanced titanium-based materials due to its high reactivity and ability to form titanium dioxide upon hydrolysis. This property is harnessed in the production of nanoparticles, thin films, and hybrid materials with tailored properties for diverse technological applications.

Synthesis of Titanium Dioxide Nanoparticles for Diverse Applications

The sol-gel method is a prevalent technique for synthesizing titanium dioxide (TiO2) nanoparticles, with titanium(IV) isopropoxide being a favored precursor. nih.gov This process involves the controlled hydrolysis and condensation of the titanium alkoxide in an alcoholic solvent. The reaction proceeds via the formation of a sol, which is a colloidal suspension of solid particles in a liquid, followed by its gelation into a three-dimensional network. Subsequent drying and calcination of the gel yield TiO2 nanoparticles.

The morphology, crystal structure (anatase, rutile, or brookite), and size of the resulting TiO2 nanoparticles are highly dependent on several synthesis parameters, including the pH of the solution, reaction temperature, concentration of the precursor, and the nature of the solvent. bohrium.com For instance, acidic conditions tend to produce finer, spherical nanoparticles of the anatase phase. bohrium.com The controlled synthesis of these nanoparticles is crucial for their application in various fields such as photocatalysis, photovoltaics, and sensors.

Below is a table summarizing the effect of synthesis parameters on the characteristics of TiO2 nanoparticles produced from titanium(IV) isopropoxide via the sol-gel method.

Fabrication of Titania Thin Films

Titanium(IV) isopropoxide is a key precursor in the fabrication of titania (TiO2) thin films through various deposition techniques, including chemical spray pyrolysis and evaporation-induced self-assembly. atamanchemicals.commdpi.com These films have applications in self-cleaning surfaces, anti-reflective coatings, and photocatalysis. ifatcc.org

In the chemical spray pyrolysis method, a solution containing titanium(IV) isopropoxide, a stabilizing agent like acetylacetone, and a solvent is sprayed onto a heated substrate. mdpi.com The precursor decomposes upon contact with the hot surface, forming a thin film of TiO2. The properties of the film, such as thickness, morphology, and crystallinity, can be controlled by adjusting the precursor solution composition, deposition temperature, and other process parameters. mdpi.com For example, increasing the molar ratio of acetylacetone to titanium isopropoxide can lead to more uniform film surfaces. mdpi.com

The evaporation-induced self-assembly process utilizes a sol-gel precursor solution containing titanium(IV) isopropoxide and a structure-directing agent, such as a block copolymer. As the solvent evaporates during the coating process, the self-assembly of the block copolymer templates the formation of a mesoporous titania film. uq.edu.au

Key parameters influencing the properties of titania thin films are presented in the table below.

Development of Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are composites that combine the properties of both organic and inorganic components at the molecular or nanoscale level. mdpi.com Titanium(IV) isopropoxide is a valuable precursor for the inorganic component in these materials, often introduced via sol-gel chemistry. These hybrid materials can exhibit enhanced properties compared to their individual components, such as improved thermal stability, mechanical strength, and tailored optical or electronic properties. mdpi.comresearchgate.net

One approach to forming these hybrids is the co-condensation of titanium(IV) isopropoxide with organosilanes or other organic molecules containing reactive groups that can participate in the sol-gel process. Another method involves the infiltration of a polymer matrix with the titanium precursor, followed by in-situ hydrolysis to form the inorganic network.

A specific example is the development of biocompatible organic-inorganic hybrid thin films by combining titanium tetra-isopropoxide with nucleobases like thymine, uracil, or adenine using molecular layer deposition. nih.gov These films exhibit a hybrid character with an amorphous structure and have potential applications as bioactive coatings. nih.gov

Catalytic Systems in Polymerization Science

Titanium(IV) isopropoxide and its derivatives are effective catalysts in various polymerization reactions, particularly in the synthesis of polyolefins and polyesters. These catalysts can be used to control the molecular weight, stereochemistry, and architecture of the resulting polymers.

High-Temperature Olefin Polymerization and Copolymerization Catalysis

Titanium(IV) complexes, often in combination with co-catalysts, are employed in the polymerization of olefins such as ethylene and propylene. While traditional Ziegler-Natta catalysts often operate at lower temperatures, systems based on titanium alkoxides can be active at higher temperatures.

For instance, titanium(IV) complexes with phenoxyimine ligands, which can be synthesized from titanium(IV) isopropoxide, have shown high activity in ethylene polymerization when activated with a combination of organoaluminum and organomagnesium compounds. These catalytic systems can produce ultra-high molecular weight polyethylene (UHMWPE) with desirable mechanical properties. mdpi.com The nature of the ligands and the activators significantly influences the catalytic activity and the properties of the resulting polymer.

The following table summarizes the performance of a representative titanium(IV) phenoxyimine catalyst in ethylene polymerization.

Catalysis in Ring-Opening Polymerization of Cyclic Esters

Titanium(IV) isopropoxide and related titanium complexes are efficient catalysts for the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone (ε-CL) and lactide (LA). nih.gov This method is a key route to producing biodegradable polyesters like poly(ε-caprolactone) (PCL) and polylactide (PLA), which have significant applications in the biomedical and packaging industries.

The polymerization is typically initiated by the coordination of the cyclic ester to the titanium center, followed by nucleophilic attack of an initiating group, often an alkoxide, leading to the opening of the ring and the propagation of the polymer chain. The catalytic activity and the control over the polymerization can be tuned by modifying the ligand environment around the titanium atom. For example, titanium complexes bearing oxacalixarene ligands have demonstrated good activity in the ROP of ε-CL and rac-lactide. rsc.org

Research has shown that titanium catalysts can achieve high conversions of cyclic esters in relatively short reaction times, yielding polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov

The table below presents representative data for the ring-opening polymerization of ε-caprolactone using a titanium-based catalyst.

Controlled Polymer Synthesis and Molecular Weight Engineering

Titanium(4+) 2-propenolate, more commonly known as titanium(IV) isopropoxide, serves as a critical component and precursor in Ziegler-Natta catalysis, a cornerstone of industrial polyolefin production. wikipedia.org While heterogeneous catalysts often involve titanium tetrachloride on a magnesium chloride support, homogeneous systems and variations can utilize titanium alkoxides like titanium(IV) isopropoxide. wikipedia.org The fundamental role of the titanium center is to coordinate with the incoming monomer (e.g., propylene or ethylene) and facilitate its insertion into a growing polymer chain attached to the titanium atom. wikipedia.org

The structure of the active sites on these titanium-based catalysts is a key determinant of the polymer's properties, including its stereoregularity and molecular weight. researchgate.net Research has shown that crystalline fractions of polypropylene are produced by several distinct families of active centers, which differ significantly in the average molecular weights of the polymer components they generate and in their stereospecificity. researchgate.net

Molecular weight engineering in these systems is achieved by manipulating several reaction parameters:

Hydrogen Concentration : Hydrogen is a widely used chain transfer agent in Ziegler-Natta polymerization. mtak.hu By introducing hydrogen, the growing polymer chain can be terminated, releasing it from the catalyst and initiating a new chain. wikipedia.org Increasing the hydrogen concentration leads to more frequent chain transfer events, resulting in polymers with lower average molecular weights. mtak.hu

Cocatalysts and Modifiers : Organoaluminum compounds, such as triethylaluminium, are essential cocatalysts that alkylate the titanium precursor to form the active Ti-C bonds required for polymerization. wikipedia.org The ratio of the cocatalyst to the titanium catalyst (e.g., the Al/Ti molar ratio) can influence catalyst productivity and, to a lesser extent, molecular weight. mtak.hu Furthermore, organic modifiers, often referred to as electron donors (e.g., silanes, esters, or diethers), are added to control the stereospecificity of the catalyst. These modifiers can selectively poison less specific active sites, which often leads to an increase in the average molecular weight and a narrowing of the molecular weight distribution of the crystalline polymer fraction. wikipedia.orgresearchgate.net

Temperature : Polymerization temperature affects the rates of both propagation and chain transfer reactions. While higher temperatures generally increase reaction rates, their effect on molecular weight can be complex, as they can also increase the rate of chain termination reactions, potentially leading to lower molecular weights. researchgate.net

The combination of these factors allows for precise control over the final polymer's molecular weight and molecular weight distribution, tailoring its mechanical and processing properties for specific applications. researchgate.netresearchgate.net

Applications in Fine Chemical Synthesis and Organic Transformations

Mediated Carbon-Carbon Double Bond Formation

Titanium(IV) isopropoxide is a key reagent for the formation of highly reactive titanacyclopropane intermediates, which serve as powerful tools for carbon-carbon bond formation. rsc.orgrsc.org These intermediates are typically generated in situ through the reaction of Ti(OiPr)4 with two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) or an organolithium reagent. arkat-usa.org The process involves the formation of an unstable dialkyltitanium species that undergoes reductive elimination to produce the titanacyclopropane, which can be viewed as a titanium(II)-alkene complex. mdpi.com

Once formed, these titanacyclopropanes can engage in a variety of reactions to form new carbon-carbon bonds, including those that result in double bonds. For instance, the Ti(OiPr)4-EtMgBr catalyzed reaction of dialkyl-substituted alkynes with diethylzinc leads to the regioselective formation of stereoisomeric tetra-alkyl-substituted hexa-1,3-diene derivatives in high yields. mdpi.com The mechanism involves the titanacyclopropane intermediate reacting with the alkyne, leading to a cascade that ultimately forms the diene structure. mdpi.com

A notable application is the multicomponent reaction to form substituted lactones, where new C-C bonds are formed sequentially. In a process mediated by Ti(OiPr)4 and a Grignard reagent, a titanacyclopropane is formed which then undergoes insertion of carbon dioxide to create a five-membered titanalactone. rsc.orgrsc.org This intermediate can then react with an aldehyde, leading to the formation of two new carbon-carbon bonds and the synthesis of 3,4-substituted cis-butyrolactones with high diastereoselectivity. rsc.orgrsc.org

The table below summarizes the outcomes of selected reactions mediated by Ti(OiPr)4 that lead to C-C bond formation.

| Reactants | Reagent System | Key Intermediate | Product Type | Yield | Reference |

| Dialkyl-substituted alkynes, Et2Zn | Ti(OiPr)4-EtMgBr | Titanacyclopropane | Tetra-alkyl-substituted-1,3-diene | Quantitative | mdpi.com |

| Alkyl magnesium chloride, Benzaldehyde, CO2 | Ti(OiPr)4 | Titanacyclopropane, Titanalactone | 3,4-substituted cis-butyrolactone | Up to 77% | rsc.org |

| Aliphatic terminal alkynes | Ti(OiPr)4/nBuLi | Titanacyclopropane | Alkenes, Dienes, Trimers | Variable | arkat-usa.org |

Reductive Amination of Ketones

Titanium(IV) isopropoxide is a highly effective mediator for the reductive amination of ketones, providing a straightforward route to secondary amines. This method is valued for its mild conditions and efficiency. The reaction proceeds through the in situ formation of an imine or iminium intermediate, which is then reduced to the corresponding amine.

The role of Ti(OiPr)4 is twofold. First, it acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone, which activates it towards nucleophilic attack by the amine. Second, it serves as an excellent water scavenger. The formation of the imine from a ketone and an amine releases a molecule of water; the Ti(OiPr)4 readily reacts with this water, forming titanium dioxide and isopropanol (B130326), thereby driving the equilibrium towards imine formation. wikipedia.org

The transient imine species is then reduced in situ, typically using a reducing agent like sodium borohydride, to yield the final secondary amine product. This one-pot procedure avoids the need to isolate the often-unstable imine intermediate. Studies involving various ketones and amines have demonstrated the synthesis of a wide array of secondary amines in moderate to excellent yields, reaching up to 98% in many cases.

Stereoselective Alkylation Reactions

Titanium(IV) 2-propenolate is a precursor for generating chiral titanium(IV) enolates, which are powerful intermediates for stereoselective carbon-carbon bond formation. These reactions allow for the construction of chiral centers with a high degree of control, which is crucial in the synthesis of complex organic molecules.

In a typical procedure, a chiral N-acyl oxazolidinone is treated with a titanium source like TiCl(OiPr)3 (generated from TiCl4 and Ti(OiPr)4) and a base to form a chiral titanium(IV) enolate. This enolate can then react with alkylating agents. A significant advancement in this area is the use of radical precursors as alkylating agents.

For instance, the reaction of chiral titanium(IV) enolates with diacyl peroxides or tert-butyl peresters leads to highly diastereoselective alkylation. The reaction is proposed to proceed through a single-electron transfer (SET) from the titanium enolate to the peroxide. This SET process triggers the cleavage of the peroxide's O-O bond and its subsequent decarboxylation to generate a carbon-centered radical. This radical then combines with the Cα radical of the enolate to form the alkylated product with excellent stereocontrol. This method is particularly valuable as it allows for the introduction of challenging secondary and tertiary alkyl groups.

The table below highlights the high diastereoselectivity achieved in the alkylation of a specific chiral titanium(IV) enolate with various tert-butyl peresters.

| Entry | Alkylating Agent (Perester from) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 1-Adamantanecarboxylic acid | 1a | 74 | ≥97:3 |

| 2 | 1-Methylcyclohexanecarboxylic acid | 1b | 61 | ≥97:3 |

| 3 | 1-Methylcyclopentanecarboxylic acid | 1c | 55 | ≥97:3 |

| 4 | 2-(4-tert-Butylphenoxy)-2-methylpropanoic acid | 1d | 23 | ≥97:3 |

Broader Scope in Hydrofunctionalization Reactions

Titanium-based catalysts, including systems derived from titanium(IV) isopropoxide, are effective in mediating hydrofunctionalization reactions, where an H-X molecule is added across a carbon-carbon or carbon-heteroatom double bond. A prominent example is the asymmetric hydrosilylation of imines.

In this transformation, a chiral titanium catalyst, prepared from precursors like (S,S)-ethylenebis(η5-1,2,3,4-tetrahydroindenyl)titanium difluoride and a silane (B1218182) such as phenylsilane, is used to catalyze the addition of a Si-H bond across the C=N double bond of an imine. mit.edu This reaction produces silylamines with high enantioselectivity. Subsequent hydrolysis of the silylamine intermediate with aqueous acid yields highly enantiomerically enriched amines. mit.edu This methodology demonstrates the utility of titanium catalysis in creating chiral amine products, which are valuable building blocks in pharmaceuticals and agrochemicals.

While the direct use of Ti(OiPr)4 as the primary catalyst for a broad range of hydrofunctionalizations is less common than for other transformations, its role as a precursor in forming more complex and active catalytic species is well-established. mit.edu The combination of Ti(OiPr)4 with polymethylhydrosiloxane (PMHS) also creates a potent reducing system capable of converting esters to primary alcohols, a reaction that involves the net addition of hydrogen across the carbonyl group. mit.edu

Catalysis in Reductive Cross-Coupling Reactions

The combination of titanium(IV) isopropoxide with organolithium reagents, particularly n-butyllithium (n-BuLi), creates a highly effective system for mediating reductive cross-coupling reactions. This methodology is particularly useful for forming carbon-carbon bonds between imines and other unsaturated molecules like allylic or allenic alcohols.

This process enables the convergent synthesis of stereodefined nitrogen-containing molecules. In a typical reaction, an aliphatic imine is treated with a combination of Ti(OiPr)4 and n-BuLi. This generates a low-valent titanium species that mediates the coupling with the lithium alkoxide of an allylic or allenic alcohol. This approach has been shown to be highly regio- and stereoselective.

The Ti(OiPr)4/n-BuLi system exhibits a unique reactivity profile compared to more traditional Ti(IV)/Grignard reagent systems, expanding the scope of titanium-mediated reductive couplings to include less reactive aliphatic imines.

Derived Titanium Dioxide Materials in Photocatalysis

This compound, more commonly known in contemporary literature as titanium isopropoxide or titanium tetraisopropoxide (TTIP), serves as a crucial precursor in the synthesis of titanium dioxide (TiO2) nanomaterials. rsc.org These derived TiO2 materials are at the forefront of research in photocatalysis, a process that utilizes light to drive chemical reactions. The exceptional photocatalytic activity, chemical stability, low cost, and non-toxicity of TiO2 make it a highly promising material for addressing environmental and energy challenges. mdpi.comresearchgate.netnih.gov

Fundamental Principles of TiO2 Photocatalysis

The photocatalytic action of titanium dioxide is initiated when the semiconductor material absorbs photons with energy equal to or greater than its band gap. mdpi.comacs.org For anatase, the most photoactive crystalline phase of TiO2, the band gap is approximately 3.2 eV, which corresponds to ultraviolet (UV) light with a wavelength of less than 387 nm. mdpi.commdpi.com The fundamental process involves several key steps:

Electron-Hole Pair Generation: Upon irradiation with sufficient light energy, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB) of the TiO2, leaving behind a positively charged "hole" (h⁺) in the valence band. mdpi.comacs.orgyoutube.com

Charge Separation and Migration: The generated electrons and holes migrate to the surface of the TiO2 particle. For photocatalysis to be efficient, these charge carriers must be separated and prevented from recombining, a process where the electron falls back into the hole, releasing energy as heat or light. mdpi.comacs.org

Surface Redox Reactions: At the surface, the separated electrons and holes initiate powerful redox reactions with adsorbed species, primarily water and oxygen.

Oxidation by Holes: The valence band holes (h⁺) are strong oxidizing agents. They can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the TiO2 surface to produce highly reactive hydroxyl radicals (•OH). youtube.comwikipedia.org

Reduction by Electrons: The conduction band electrons (e⁻) are reducing agents. They react with molecular oxygen (O₂) adsorbed on the surface to form superoxide radical anions (•O₂⁻). youtube.com

Design and Modification Strategies for Enhanced Photocatalytic Activity

While pristine TiO2 is an effective photocatalyst, its practical applications are limited by two main factors: its wide band gap, which restricts its activity to the UV portion of the solar spectrum (about 4-5% of total sunlight), and the rapid recombination of photogenerated electron-hole pairs, which lowers the quantum efficiency. mdpi.comtandfonline.comnih.gov To overcome these limitations, various modification strategies have been developed to enhance the photocatalytic activity of TiO2, particularly under visible light.

Elemental Doping: Introducing metal or non-metal ions into the TiO2 crystal lattice can alter its electronic band structure. bohrium.combenthamdirect.com

Non-metal doping (e.g., with Nitrogen, Carbon, or Sulfur) can create new energy levels above the valence band, narrowing the band gap and allowing the absorption of visible light. mdpi.comnih.gov

Metal doping (e.g., with Iron, Copper, Silver, or Yttrium) can create energy levels below the conduction band. mdpi.comrsc.orgsemanticscholar.org This can enhance visible light absorption and act as trapping sites for electrons, promoting charge separation and reducing recombination. nih.govnih.gov

Heterojunction Construction: Coupling TiO2 with other semiconductors (e.g., ZnO, CdS) to form a heterojunction is an effective strategy to improve charge separation. tandfonline.comnih.gov The differing band energy levels of the two materials facilitate the transfer of photogenerated electrons and holes across the interface, spatially separating them and suppressing recombination. nih.gov

Noble Metal Deposition: Depositing nanoparticles of noble metals like gold (Au) or platinum (Pt) on the surface of TiO2 can significantly enhance photocatalytic activity. tandfonline.commdpi.com These metal nanoparticles act as electron sinks, trapping the photogenerated electrons from the TiO2 conduction band, which effectively reduces electron-hole recombination. mdpi.com Additionally, they can exhibit a surface plasmon resonance (SPR) effect, which boosts visible light absorption. tandfonline.com

Dye Sensitization: Adsorbing organic dyes onto the TiO2 surface allows the material to harness visible light. The dye absorbs visible light and injects an electron into the conduction band of the TiO2, initiating the photocatalytic process. bohrium.commdpi.com

The table below summarizes key modification strategies and their primary effects on TiO2 photocatalytic performance.

| Modification Strategy | Primary Mechanism | Key Advantages |

| Metal Doping | Creates new energy levels, acts as charge carrier traps. nih.govrsc.org | Enhances visible light absorption, reduces electron-hole recombination. benthamdirect.comrsc.org |

| Non-Metal Doping | Narrows the band gap by creating new energy levels. mdpi.comnih.gov | Shifts light absorption into the visible range. wikipedia.org |

| Heterojunctions | Facilitates charge carrier separation at the semiconductor interface. tandfonline.comnih.gov | Improves quantum efficiency, enhances stability. tandfonline.commdpi.com |

| Noble Metal Deposition | Acts as an electron sink, surface plasmon resonance. mdpi.comtandfonline.com | Greatly reduces electron-hole recombination, increases visible light absorption. tandfonline.commdpi.com |

| Dye Sensitization | Absorbs visible light and injects electrons into the TiO2 conduction band. bohrium.commdpi.com | Extends the spectral response of TiO2 into the visible region. mdpi.com |

Environmental Remediation via Photocatalytic Degradation

The powerful oxidative capabilities of TiO2 photocatalysis make it a highly effective advanced oxidation process (AOP) for environmental remediation. sciencepublishinggroup.com Materials derived from precursors like titanium isopropoxide can be used to treat a wide array of organic pollutants in both water and air. nih.govnih.gov

The process involves the complete mineralization of hazardous organic compounds into benign end-products such as CO₂, H₂O, and simple mineral acids. sciencepublishinggroup.com This technology has shown significant potential for:

Water Purification: Degradation of persistent organic pollutants (POPs) including dyes (e.g., methylene blue, methyl orange), pesticides, phenols, and pharmaceutical residues from wastewater. bohrium.comnih.govmdpi.com

Air Purification: Removal of volatile organic compounds (VOCs) and nitrogen oxides (NOx) from the air. nih.govwikipedia.org TiO2-containing coatings on building materials can help reduce urban air pollution. nih.govwikipedia.org

Antimicrobial Applications: The strong oxidizing power of the generated reactive oxygen species can effectively kill a broad spectrum of microorganisms, including bacteria and viruses, making TiO2 a useful sterilizing and disinfecting agent. wikipedia.orgtitaniumart.com

The table below presents research findings on the photocatalytic degradation of various organic pollutants using modified TiO2.

| Pollutant | TiO2 Modification | Light Source | Degradation Efficiency |

| Phenol | 3% Au on TiO₂/Na₂Ti₆O₁₃ | Visible Light | 25.8% degradation after 120 min, 140% more effective than commercial P25 TiO₂. mdpi.com |

| Methylene Blue | Sol-gel synthesized TiO₂ from TiOSO₄ | UV Irradiation | 81% degradation. mdpi.com |

| Rhodamine B (RhB) | 3% Yttrium-doped and H₂-reduced TiO₂ | Not specified | Total degradation in 20 minutes. semanticscholar.org |

| Methyl Orange | Silver-doped TiO₂ (Ag@TiO₂) | UV Light | Described as having "excellent performance". researchgate.net |

The development of efficient and visible-light-active TiO2 photocatalysts remains a key area of research, with the potential to provide sustainable and cost-effective solutions for environmental pollution control. nih.govresearchgate.net

Coordination Chemistry and Ligand Design in Titanium Iv Systems

Electronic Structure and Bonding in Titanium(IV) 2-Propenolate Complexes

The titanium(IV) cation possesses an [Ar]3d0 electron configuration, meaning its d-orbitals are empty. This d0 configuration results in diamagnetic complexes that are typically colorless unless charge transfer bands are present. In complexes like titanium(IV) 2-propenolate, the primary interaction is the bond between the titanium center and the oxygen atom of the alkoxide ligand. Due to the high oxidation state and corresponding high charge density of Ti(IV), this Ti-O bond exhibits a significant degree of covalent character.

The bonding involves a sigma (σ) bond formed by the overlap of an oxygen sp-hybridized orbital with a vacant hybrid orbital on the titanium center. Additionally, π-donation can occur from the filled p-orbitals of the oxygen atom to the empty d-orbitals of the Ti(IV) center. This π-interaction strengthens the Ti-O bond and is a key feature of titanium alkoxide chemistry. The presence of the allyl group (2-propenyl) in the 2-propenolate ligand introduces electronic features from the C=C double bond, though the fundamental nature of the Ti-O bond remains consistent with other titanium alkoxides. The preferred coordination geometry for Ti(IV) is octahedral, although tetrahedral and square pyramidal geometries are also observed, often dictated by the steric and electronic properties of other coordinated ligands. nih.govwikipedia.org

Design and Synthesis of Ancillary Ligands for Titanium(IV) Centers

The reactivity of simple titanium alkoxides, including their propensity for hydrolysis, necessitates the use of ancillary ligands to stabilize the Ti(IV) center and control its reactivity. nih.gov The design of these ligands is a cornerstone of modern titanium coordination chemistry, allowing for the fine-tuning of the metal center's environment. A variety of ligand types have been developed, often synthesized through multi-step organic procedures before being complexed to the metal.

Common synthetic routes for the final titanium complexes involve reacting the protonated ligand precursor with a titanium alkoxide, such as titanium tetraisopropoxide (Ti(OiPr)4), in an anhydrous solvent. nih.govacs.org This alcoholysis reaction eliminates isopropanol (B130326) and forms the new Ti-ligand bond. Alternatively, reactions can be carried out with titanium halides like TiCl4. mdpi.com

Key classes of ancillary ligands for Ti(IV) include:

Amine Bis(phenolate) Ligands: These [ONO] or [ONNO] type ligands are readily synthesized and offer a tunable steric and electronic framework. nih.govacs.org They can lead to various complex types, from pentacoordinate bis(isopropoxide) complexes to octahedral bis(homoleptic) structures, depending on the ligand's steric bulk. nih.gov

Catecholate Ligands: Ligands based on catechol (1,2-dihydroxybenzene) are powerful chelators for Ti(IV). They can fully saturate the metal's coordination sphere to form highly stable species like Ti(catechol)32-. nih.gov Recently, all-catecholate-stabilized titanium-oxo clusters have been synthesized using a solvent-induced strategy. rsc.org

Bulky Guanidinate and Pincer Ligands: Bidentate guanidinate ligands or tridentate "pincer" ligands (e.g., PCP ligands) can be used to create monomeric, well-defined Ti(IV) complexes. mdpi.comchemrxiv.org The synthesis of these complexes often involves amine or salt elimination routes, reacting the ligand with precursors like [(CH3)2NTiCl3]. mdpi.com

Dithiocarbamate Ligands: These sulfur-based ligands form stable complexes with Ti(IV) alkoxides, resulting in structures with strongly π-coordinated alkoxy groups. nih.gov

Influence of Ligand Steric and Electronic Parameters on Coordination Geometry and Reactivity

The steric and electronic properties of ancillary ligands are powerful tools for controlling the structure and subsequent reactivity of titanium(IV) complexes. These two parameters are often intertwined and allow for the rational design of complexes with desired characteristics. nih.gov

Steric Effects: The steric bulk of a ligand, determined by the size of its substituent groups, directly influences the coordination number and geometry of the titanium center.

Coordination Number Control: With relatively small ancillary ligands, Ti(IV) typically achieves a stable, six-coordinate octahedral geometry. However, the introduction of bulky substituents can prevent the coordination of additional ligands, forcing the complex into a lower, five-coordinate geometry, such as square pyramidal or trigonal bipyramidal. nih.gov For example, in studies with N,N'-bis(arylimino)acenaphthylene (BIAN) ligands, crowded derivatives resulted in five-coordinate titanium-imide complexes, whereas a less crowded ligand afforded a six-coordinate species. nih.gov

Reactivity and Stability: Increased steric bulk around the metal center can enhance the stability of the complex by protecting it from unwanted reactions, such as hydrolysis or oligomerization. researchgate.net However, excessive steric hindrance can also prevent the binding of substrates in catalytic applications.

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand framework modulates the electron density at the titanium center, influencing bond strengths and chemical reactivity.

Lewis Acidity: Strongly electron-donating ligands increase the electron density on the Ti(IV) center, reducing its Lewis acidity. Conversely, ligands with electron-withdrawing groups make the titanium center more electrophilic and reactive towards nucleophiles.

Redox Potential: The electronic nature of the ligand can significantly alter the redox potential of the metal center. For instance, coordination with catechol-like ligands can lower the reduction potential of Ti(IV) dramatically, effectively stabilizing the +4 oxidation state against reduction. nih.gov

Catalytic Activity: In polymerization catalysis, the electronic properties of the ancillary ligand are critical. For Ti(IV) amine(bisphenolate) complexes used in the ring-opening polymerization of lactide, the catalytic activity was found to depend strongly on the phenolate (B1203915) substituents. acs.orgacs.org

The interplay of these effects is summarized in the table below.

| Ligand Parameter | Effect on Ti(IV) Center | Consequence for Complex | Example Ligand System |

|---|---|---|---|

| Increased Steric Bulk (e.g., tert-butyl groups) | Shields the metal center; limits access to coordination sites. | Favors lower coordination numbers (e.g., 5 vs. 6); enhances hydrolytic stability; can hinder substrate binding. nih.govnih.govresearchgate.net | Amine bis(phenolate)s, BIAN ligands nih.govnih.gov |

| Decreased Steric Bulk (e.g., methyl or H groups) | Allows more ligands or solvent molecules to coordinate. | Favors higher coordination numbers (e.g., 6); may lead to dimerization or oligomerization. nih.gov | Amine bis(phenolate)s nih.gov |

| Electron-Donating Groups (e.g., -OCH3, -NR2) | Increases electron density on Ti(IV). | Reduces Lewis acidity; stabilizes the complex; can alter catalytic activity. nih.gov | Catecholates, Amine Phenolates nih.gov |

| Electron-Withdrawing Groups (e.g., -Cl, -NO2) | Decreases electron density on Ti(IV). | Increases Lewis acidity and electrophilicity; enhances reactivity towards nucleophiles. nih.gov | Substituted β-diketonates nih.gov |

Formation and Structural Diversity of Polynuclear Titanium(IV) Oxo-Clusters

Titanium(IV) alkoxides are highly susceptible to hydrolysis and condensation reactions, which can be harnessed to form polynuclear titanium-oxo-clusters (TOCs). These discrete molecular analogues of titanium dioxide feature a core of titanium and oxygen atoms, stabilized on their periphery by residual alkoxide groups and/or other ancillary ligands. nih.gov The formation process typically begins with the hydrolysis of a Ti-OR bond to form a Ti-OH group, followed by condensation with another Ti-OR or Ti-OH group to create a bridging Ti-O-Ti linkage. aau.dk

The structure of the resulting cluster is highly dependent on the reaction conditions and the nature of the ligands present. aau.dk

Precursor and Solvent: The type of alkoxide precursor (e.g., ethoxide vs. isopropoxide) can influence the size and structure of the clusters formed. aau.dkcambridge.org Non-hydrolytic methods, such as the thermolysis of titanium alkoxides, can also produce oxo-alkoxo clusters. cambridge.org

Ancillary Ligands: Carboxylate and phosphonate (B1237965) ligands are frequently used to control the condensation process and stabilize specific cluster architectures. nih.govnih.gov These ligands can cap the cluster surface or bridge multiple titanium centers, preventing uncontrolled growth and precipitation. nih.govrsc.org

This controlled synthesis has led to the characterization of a remarkable variety of TOCs with different core structures, ranging from small trinuclear units to large assemblies with over 30 titanium atoms. nih.gov The building blocks are typically edge- or corner-sharing [TiO6] octahedra. nih.gov

| Cluster Core Motif | General Formula Example | Key Structural Features | Common Precursors/Ligands |

|---|---|---|---|

| {Ti3O} | [Ti3O(OiPr)8(OOCR')2] mdpi.comscispace.com | A central μ3-oxo atom bridging three titanium atoms arranged in a triangle. mdpi.com | Ti(OiPr)4 and carboxylic acids scispace.com |

| {Ti4O2} | [Ti4O2(OiBu)10(OOCR')2] mdpi.com | Four Ti atoms form a distorted tetrahedron around two central μ3-oxo groups. nih.govmdpi.com | Ti(OiBu)4 and carboxylic acids (e.g., acetylsalicylic acid) mdpi.com |

| {Ti6O4} | [Ti6O4(OEt)14(OOCPh)2] nih.gov | A core structure that can be viewed as two {Ti3O2} units sharing a common edge. nih.gov | Ti(OEt)4 and benzoic acid nih.gov |

| {Ti6O6} | [Ti6O6(OiBu)6(OOCR')6] mdpi.com | A dense, prismatic core with alternating Ti and O atoms, often described as a distorted hexagonal prism. nih.gov | Ti(OiBu)4 and carboxylates (e.g., 9-fluorene-carboxylate) mdpi.com |

| {Ti8O2} | [Ti8O2(OiPr)20(man)4] nih.gov | A central {Ti4O2} unit with two additional {Ti2} dimers attached via ligand bridges. nih.gov | Ti(OiPr)4 and mandelic acid nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Titanium(4+) 2-propenolate to ensure high yield and purity?

- Methodology : this compound is typically synthesized via the reaction of titanium tetrachloride (TiCl₄) with 2-propenol under inert conditions (e.g., argon atmosphere). Critical parameters include stoichiometric ratios (e.g., 1:4 molar ratio of TiCl₄ to 2-propenol), controlled temperature (40–60°C), and purification via vacuum distillation or recrystallization .

- Key Data :

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 40–60°C |

| Molar Ratio (Ti:Alc) | 1:4 |

| Purification Method | Vacuum Distillation |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the propenolate ligand (C=C stretching at ~1640 cm⁻¹ and Ti–O bonds at ~450 cm⁻¹). X-ray diffraction (XRD) can validate crystallinity, while nuclear magnetic resonance (NMR) (¹³C, ¹H) resolves ligand coordination. Cross-reference spectral data with NIST Chemistry WebBook for validation .

Q. How can researchers ensure the stability of this compound in experimental conditions?

- Methodology : Conduct thermogravimetric analysis (TGA) to assess thermal stability. Monitor decomposition temperatures and store the compound in anhydrous, oxygen-free environments. Use UV-Vis spectroscopy to track ligand dissociation under varying pH and solvent conditions .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data for this compound be systematically analyzed?

- Methodology : Perform comparative studies using standardized calibration protocols (e.g., internal standards for NMR). Evaluate solvent effects, crystallinity (via XRD), and oxidation states (via X-ray photoelectron spectroscopy, XPS). Use multivariate analysis to identify outliers in datasets .

- Example Workflow :

Compile literature data into a comparative table.

Replicate experiments under controlled conditions.

Apply statistical tools (e.g., ANOVA) to assess variance.

Q. What computational approaches best model the electronic structure and reactivity of this compound?

- Methodology : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., LANL2DZ for Ti) can predict bond dissociation energies and ligand-field effects. Compare computational results with experimental UV-Vis and cyclic voltammetry data to validate electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.